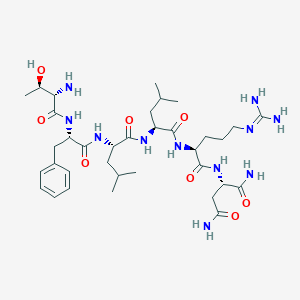

Tfllrn-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H59N11O8 |

|---|---|

Molecular Weight |

761.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |

InChI |

InChI=1S/C35H59N11O8/c1-18(2)14-24(31(51)42-22(12-9-13-41-35(39)40)30(50)43-23(29(38)49)17-27(36)48)44-32(52)25(15-19(3)4)45-33(53)26(16-21-10-7-6-8-11-21)46-34(54)28(37)20(5)47/h6-8,10-11,18-20,22-26,28,47H,9,12-17,37H2,1-5H3,(H2,36,48)(H2,38,49)(H,42,51)(H,43,50)(H,44,52)(H,45,53)(H,46,54)(H4,39,40,41)/t20-,22+,23+,24+,25+,26+,28+/m1/s1 |

InChI Key |

RNTAAFDNJNFOMJ-GSAYKZDLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Agonist Tfllrn-NH2: An In-Depth Technical Guide to its Mechanism of Action as a PAR1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tfllrn-NH2, a synthetic hexapeptide amide (Thr-Phe-Leu-Leu-Arg-Asn-NH2), is a potent and selective agonist of the Protease-Activated Receptor 1 (PAR1). As a G protein-coupled receptor (GPCR), PAR1 plays a pivotal role in a myriad of physiological and pathological processes, including thrombosis, inflammation, and vascular biology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PAR1 and the subsequent intracellular signaling cascades. We present quantitative data, detailed experimental methodologies, and visual representations of the key pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound and PAR1

Protease-Activated Receptors (PARs) are a unique family of GPCRs that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling.[1] this compound mimics this tethered ligand of human PAR1, thereby activating the receptor without the need for proteolytic cleavage.[2] This makes it a valuable tool for studying PAR1 signaling in isolation from the complexities of protease activity. PAR1 is known to couple to multiple heterotrimeric G protein subtypes, primarily Gαq/11 and Gα12/13, leading to the activation of distinct downstream signaling pathways.[1]

Mechanism of Action: PAR1 Activation and Downstream Signaling

Upon binding to the extracellular domain of PAR1, this compound induces a conformational change in the receptor, leading to the activation of associated G proteins. The primary signaling pathways initiated by this compound-mediated PAR1 activation are detailed below.

Gαq/11-Mediated Pathway: Calcium Mobilization

Activation of the Gαq/11 pathway by this compound leads to the stimulation of phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This rapid increase in intracellular calcium is a hallmark of PAR1 activation and can be quantified to determine the potency of agonists like this compound.

Gα12/13-Mediated Pathway: Cytoskeletal Reorganization

The coupling of activated PAR1 to Gα12/13 initiates a distinct signaling cascade that primarily regulates the actin cytoskeleton. Gα12/13 proteins act as guanine nucleotide exchange factors (GEFs) for the small GTPase RhoA.[4][5] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction and cytoskeletal reorganization.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

PAR1 activation by agonists like this compound can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38 MAPK.[7] This pathway is crucial for regulating gene expression and can be initiated through both Gq/11 and G12/13 dependent mechanisms, often involving protein kinase C (PKC) and other upstream kinases.

Quantitative Data

The potency and efficacy of this compound in activating PAR1 have been quantified in various cellular systems. The following tables summarize key quantitative data.

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | EA.hy926 | Calcium Mobilization | 4.8 µM | [8] |

| EC50 | - | Calcium Mobilization | 6.5 µM | [9] |

Table 1: Potency of this compound in Calcium Mobilization Assays

| Cell Type | Concentration Range | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 25 nM - 50 nM | Endothelial barrier protection | [10] |

| Human Pulmonary Artery Endothelial Cells (HPAEC) | 50 nM - 75 nM | Endothelial barrier protection | [10] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | > 75 nM | Pro-inflammatory responses | [10] |

| Human Pulmonary Artery Endothelial Cells (HPAEC) | > 75 nM | Pro-inflammatory responses | [10] |

Table 2: Concentration-Dependent Effects of this compound on Endothelial Cells

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound activates PAR1, leading to Gq/11 and G12/13 signaling.

Caption: Workflow for measuring this compound-induced intracellular calcium mobilization.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental for quantifying the potency of PAR1 agonists.

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Materials:

-

Cells expressing PAR1 (e.g., EA.hy926, HUVEC)

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES)

-

This compound stock solution

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 60,000 cells/well) and incubate for 16-24 hours to allow for cell adherence.[9]

-

Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS-HEPES buffer. Remove the cell culture medium, add the dye loading solution to each well, and incubate for 45-60 minutes at 37°C.

-

Cell Washing: Gently wash the cells with HBSS-HEPES buffer to remove excess dye.

-

Agonist Preparation: Prepare serial dilutions of this compound in HBSS-HEPES buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Inject the this compound solution and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[8]

Smooth Muscle Contraction Assay

This assay assesses the physiological response of smooth muscle cells to this compound.

Objective: To measure the contractile force generated by smooth muscle tissue or cells in response to this compound.

Materials:

-

Isolated smooth muscle strips (e.g., from renal artery) or cultured smooth muscle cells in a collagen gel

-

Organ bath or isometric force transducer system

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound stock solution

Protocol for Isolated Tissue Strips:

-

Tissue Preparation: Dissect smooth muscle tissue in cold Krebs-Henseleit solution and cut into strips of appropriate size.

-

Mounting: Mount the tissue strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. Attach one end to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

Agonist Addition: Add cumulative concentrations of this compound to the organ bath and record the increase in tension until a maximal response is achieved.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., KCl). Plot the response against the logarithm of the this compound concentration to determine the EC50.

Gene Expression Analysis by RT-qPCR

This method is used to quantify changes in the expression of target genes following stimulation with this compound.

Objective: To measure the relative mRNA levels of genes of interest (e.g., COX-2, TF, CXCL8) in cells treated with this compound.

Materials:

-

Cells of interest cultured in appropriate plates

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Gene-specific primers for target and reference genes

Protocol:

-

Cell Treatment: Treat cultured cells with the desired concentration of this compound for a specified time (e.g., 3 hours).[9] Include an untreated control.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[3]

-

qPCR: Set up the qPCR reaction with cDNA, gene-specific primers for the target and a reference (housekeeping) gene, and a qPCR master mix. Run the reaction in a qPCR instrument.[11]

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a selective and potent PAR1 agonist that activates the receptor through a non-proteolytic mechanism. Its action is primarily mediated through the Gαq/11 and Gα12/13 signaling pathways, leading to intracellular calcium mobilization, cytoskeletal reorganization, and changes in gene expression. The detailed mechanisms and methodologies presented in this guide provide a solid foundation for researchers investigating PAR1 signaling and for professionals involved in the development of therapeutics targeting this important receptor. The quantitative data and experimental protocols offer practical information for designing and interpreting studies utilizing this compound as a key research tool.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G12/G13 alpha subunits - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concentration dependent dual effect of thrombin in endothelial cells via PAR-1 and PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

Tfllrn-NH2: A Technical Guide to a Selective PAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, inflammation, and cellular signaling.[1][2][3] Unlike typical GPCRs that are activated by the binding of a soluble ligand, PAR1 is activated by proteolytic cleavage of its N-terminal exodomain.[3][4][5] The serine protease thrombin is the prototypical activator, cleaving the receptor between arginine-41 and serine-42.[4][5] This cleavage unmasks a new N-terminus, with the sequence SFLLRN..., which then acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop to initiate signaling.[3][5][6]

To study PAR1 function without the pleiotropic effects of proteases like thrombin, which can activate other substrates, synthetic peptide agonists have been developed.[7] Tfllrn-NH2 (Thr-Phe-Leu-Leu-Arg-Asn-amide) is a potent and selective synthetic hexapeptide agonist that corresponds to the tethered ligand sequence of PAR1.[8][9][10][11] It effectively mimics the action of the native tethered ligand, allowing for the specific interrogation of PAR1-mediated signaling pathways and physiological effects. This guide provides an in-depth technical overview of this compound, its mechanism of action, associated signaling pathways, pharmacological data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a direct agonist of PAR1, bypassing the need for proteolytic cleavage.[6] The peptide's sequence and C-terminal amidation allow it to bind to and activate the receptor in a manner analogous to the native SFLLRN- tethered ligand.[9][12] This selective activation makes this compound an invaluable tool for distinguishing PAR1-specific effects from those mediated by other PAR family members or other substrates of proteases like thrombin. For instance, while some PAR1-activating peptides (like SFLLRN-NH2) can show cross-reactivity with PAR2 at higher concentrations, this compound is noted for its selectivity for PAR1.[7][13]

Signaling Pathways

Upon activation by this compound, PAR1 undergoes a conformational change that facilitates coupling to several heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi.[5][14] This initiates multiple downstream signaling cascades.

-

Gαq Pathway (Calcium Mobilization): This is the most prominently studied pathway for PAR1 agonists. Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15] This rapid increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of PAR1 activation and a common readout in functional assays.[13][15]

-

Gα12/13 Pathway (RhoA Activation): Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for regulating the actin cytoskeleton, cell shape, and endothelial barrier permeability. Thrombin-mediated activation of this pathway is associated with increased vascular permeability.[14]

-

Biased Agonism: PAR1 signaling can be subject to "biased agonism," where different agonists stabilize distinct receptor conformations, preferentially activating a subset of downstream signaling pathways.[1][14][16] For example, thrombin robustly activates G protein signaling, while Activated Protein C (APC) also cleaves PAR1 but at a different site (Arg46), leading to biased signaling that is β-arrestin-dependent and confers cytoprotective effects.[16] this compound is generally used to study the canonical G-protein mediated signaling pathways that mimic thrombin's primary activation mechanism.

References

- 1. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Thrombin Receptor Modulates Inflammation and Astrogliosis to Improve Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration dependent dual effect of thrombin in endothelial cells via PAR-1 and PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-activated receptor-1 can mediate responses to SFLLRN in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pro- and anti-inflammatory actions of thrombin: a distinct role for proteinase-activated receptor-1 (PAR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease-Activated Receptor Agonists Products: R&D Systems [rndsystems.com]

- 11. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]

The Tflrn-NH2 Signaling Pathway: A Technical Guide to Its Activation and Study

A Note on Nomenclature: The term "Tflrn-NH2" does not correspond to a recognized signaling pathway or receptor in current scientific literature. This guide will focus on the Toll-like Receptor 2 (TLR2) signaling pathway, a critical component of the innate immune system that recognizes a wide array of molecules, including those with amino (-NH2) functionalities, such as peptidoglycans and lipoproteins. It is presumed that the query "Tflrn-NH2" refers to this or a closely related pathway.

Introduction for Researchers, Scientists, and Drug Development Professionals

Toll-like Receptor 2 (TLR2) is a key pattern recognition receptor (PRR) that plays a pivotal role in the host's defense against a variety of pathogens, including bacteria, fungi, and viruses. TLR2 forms heterodimers with TLR1 or TLR6 to recognize distinct pathogen-associated molecular patterns (PAMPs), primarily lipidated molecules. Upon ligand binding, TLR2 initiates a complex intracellular signaling cascade, culminating in the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. Understanding the intricacies of TLR2 signaling is paramount for the development of novel therapeutics for infectious diseases, inflammatory disorders, and cancer.

This technical guide provides an in-depth overview of the TLR2 signaling pathway, presenting key quantitative data, detailed experimental protocols for its investigation, and visual diagrams to elucidate the complex molecular interactions.

Data Presentation: Quantitative Analysis of TLR2 Activation

The activation of the TLR2 signaling pathway can be quantified at various stages, from ligand-receptor binding to downstream cellular responses. The following tables summarize key quantitative data for the activation of the TLR2 pathway by various agonists.

Table 1: Ligand Binding Affinities and Potencies for TLR2 Activation

| Ligand | Receptor Complex | Binding Affinity (Kd) | EC50 for NF-κB Activation | Cell Type | Reference |

| Pam3CSK4 | TLR2/TLR1 | Not Reported | ~1 ng/mL | HEK293 | |

| FSL-1 | TLR2/TLR6 | Not Reported | ~0.5 ng/mL | HEK293 | - |

| CU-T12-9 | TLR2/TLR1 | 54.4 nM (IC50) | 60.46 ± 16.99 nM (for TNF-α production) | Raw 264.7 | |

| Zinc (Zn2+) | TLR2 TIR domain | 6 ± 1 nM | Not Applicable | In vitro | |

| Lipoteichoic Acid (LTA) | TLR2 | Ka = 1.09 × 10^6 - 4.35 × 10^7 M^-1 | Not Reported | In vitro |

Table 2: Downstream Cellular Responses to TLR2 Activation

| Ligand | Cell Type | Downstream Readout | Fold Induction/Concentration | Time Point | Reference |

| Pam3CSK4 | THP-1 | TNF-α secretion | Up to 12 ng/mL | 8 hours | |

| Pam3CSK4 | HuT78 T cells | IL-2 production | > 0.5 µg/mL of anti-TCR co-stimulation | Not Specified | |

| Peptidoglycan (PGN) | THP-1 | TNF-α secretion | Dose-dependent | 2-8 hours | |

| P. gingivalis LPS | hAPBTs | IL-2 production | Dose-dependent with anti-TCR | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the TLR2 signaling pathway.

NF-κB Reporter Assay for TLR2 Activation

This assay quantifies the activation of the NF-κB transcription factor, a central event in TLR2 signaling.

Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Upon TLR2 activation and subsequent NF-κB nuclear translocation, the luciferase gene is transcribed, and the resulting luminescence is proportional to NF-κB activity.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells (or other suitable cell lines) in a 96-well plate.

-

Co-transfect the cells with a TLR2 expression vector, a CD14 co-receptor vector, an NF-κB-luciferase reporter plasmid, and a Renilla luciferase control plasmid (for normalization).

-

-

Cell Stimulation:

-

24 hours post-transfection, stimulate the cells with various concentrations of TLR2 agonists (e.g., Pam3CSK4, FSL-1) for 6-24 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.

-

Co-Immunoprecipitation (Co-IP) of TLR2 and MyD88

This technique is used to demonstrate the physical interaction between TLR2 and its downstream adaptor protein MyD88 upon ligand stimulation.

Principle: A specific antibody against the "bait" protein (e.g., TLR2) is used to pull down the protein from a cell lysate. If another protein (the "prey," e.g., MyD88) is physically associated with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Protocol:

-

Cell Culture and Stimulation:

-

Culture cells expressing TLR2 (e.g., THP-1 monocytes or transfected HEK293T cells) and stimulate with a TLR2 agonist for a predetermined time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-TLR2) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (TLR2) and the prey (MyD88) proteins.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Production

This assay quantifies the secretion of Interleukin-8 (IL-8), a pro-inflammatory chemokine produced downstream of TLR2 activation.

Principle: A capture antibody specific for IL-8 is coated onto the wells of a microplate. The sample (cell culture supernatant) is added, and any IL-8 present binds to the capture antibody. A biotinylated detection antibody is then added, followed by streptavidin-HRP. Finally, a substrate is added that is converted by HRP to a colored product, the intensity of which is proportional to the amount of IL-8.

Protocol:

-

Plate Coating:

-

Coat a 96-well ELISA plate with a capture antibody against human IL-8 overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

-

Sample and Standard Incubation:

-

Add cell culture supernatants and a serial dilution of recombinant IL-8 standards to the wells and incubate.

-

-

Detection Antibody Incubation:

-

Wash the plate and add a biotinylated detection antibody specific for IL-8.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP).

-

-

Substrate Development and Measurement:

-

Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of IL-8 in the samples.

-

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Binding

This assay is used to determine if NF-κB directly binds to the promoter regions of its target genes following TLR2 activation.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific for the protein of interest (e.g., NF-κB p65) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of specific promoter regions.

Protocol:

-

Cell Stimulation and Cross-linking:

-

Stimulate cells with a TLR2 agonist.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

-

Chromatin Preparation:

-

Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the NF-κB p65 subunit overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating the samples.

-

Purify the DNA using a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the promoter regions of known NF-κB target genes (e.g., TNF-α, IL-6).

-

-

Data Analysis:

-

Calculate the enrichment of the target promoter regions in the immunoprecipitated DNA relative to a negative control region and an input control.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the TLR2 signaling pathway and a typical experimental workflow for its study.

Caption: TLR2 signaling pathway upon ligand binding.

Caption: Workflow for an NF-κB luciferase reporter assay.

The Influence of FMRFamide-Like Peptides on Intracellular Calcium Dynamics: A Technical Overview

A note on the peptide TFFLRN-NH2: Extensive literature searches did not yield specific data on the direct effects of the peptide TFFLRN-NH2 on intracellular calcium concentration. Therefore, this technical guide will focus on the well-characterized effects of other Drosophila melanogaster FMRFamide-like peptides (FLPs), which belong to the same neuropeptide family and are expected to share similar mechanisms of action. The information presented herein will provide researchers, scientists, and drug development professionals with a foundational understanding of how this class of peptides modulates intracellular calcium signaling.

Introduction

FMRFamide-like peptides (FLPs) are a large and diverse family of neuropeptides found throughout the animal kingdom.[1] In invertebrates, they are involved in a wide array of physiological processes, including the regulation of muscle contraction, feeding behavior, reproduction, and circadian rhythms.[2][3][4] A key mechanism underlying the diverse functions of FLPs is their ability to modulate intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger that governs a vast range of cellular activities. This guide provides an in-depth look at the signaling pathways and experimental methodologies used to study the effects of Drosophila FLPs on intracellular calcium.

Core Signaling Pathways

In Drosophila, FLPs exert their effects on [Ca2+]i primarily through G-protein coupled receptors (GPCRs).[2][3][4][5] The activation of these receptors initiates downstream signaling cascades that lead to an increase in cytosolic calcium through two main pathways:

-

Release from Intracellular Stores: Upon ligand binding, the activated GPCR stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[5][6]

-

Influx from the Extracellular Space: In addition to mobilizing internal calcium stores, FLP signaling can also promote the influx of extracellular calcium through plasma membrane ion channels. Studies have implicated the involvement of L-type voltage-gated calcium channels in the postsynaptic effects of some Drosophila FLPs on muscle cells.[2][7]

The following diagram illustrates the general signaling pathway for FMRFamide-like peptides leading to an increase in intracellular calcium.

References

- 1. FMRFa FMRFamide [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell type-specific regulatory sequences control expression of the Drosophila FMRF-NH2 neuropeptide gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

- 5. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdbonline.org [sdbonline.org]

- 7. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on Tfllrn-NH2 and G-protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Tfllrn-NH2 and its interaction with G-protein coupled receptors (GPCRs), with a primary focus on Protease-Activated Receptor 1 (PAR1). This compound serves as a selective agonist for PAR1, initiating a cascade of intracellular signaling events. This document details the pharmacological properties of this compound, the intricacies of PAR1-mediated G-protein signaling, and standardized protocols for key experimental assays. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of PAR1 modulation and its therapeutic potential.

Introduction to this compound

This compound is a synthetic hexapeptide amide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-amide. It is designed to mimic the tethered ligand sequence of PAR1 that is unmasked upon proteolytic cleavage by enzymes such as thrombin. As a PAR1 agonist, this compound is a valuable tool for studying the physiological and pathological roles of PAR1 activation in a controlled manner, independent of proteolytic enzymes. Its selectivity for PAR1 over other PAR family members, such as PAR2, has been demonstrated, with a reported inhibitory constant (Ki) against PAR2 being greater than 1 mM[1]. This selectivity makes it a precise molecular probe for investigating PAR1-specific signaling pathways.

Data Presentation: Pharmacological Properties of this compound

The following tables summarize the quantitative data regarding the potency of this compound in various functional assays. Potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

| Parameter | Agonist | Receptor | Cell Line/Tissue | Assay | Value | Reference |

| Potency (EC50) | TFLLR-NH2 | PAR1 | Rat Primary Spinal Afferent Neurons | Calcium Mobilization | 1.9 µM | [2] |

| Potency | This compound | PAR1 | Human Renal Artery | Contraction | ~1000-fold less potent than thrombin | [3] |

| Potency | This compound | PAR1 | EA.hy926 Cells | Calcium Mobilization | 3.16 µM | [4] |

Note: The available quantitative data for this compound binding affinity (Ki/Kd) to PAR1 is limited in the reviewed literature. The provided data focuses on functional potency (EC50).

G-protein Coupled Receptor Signaling Activated by this compound

Activation of PAR1 by this compound primarily initiates signaling through the Gq/11 family of G-proteins. This pathway is pivotal in mediating many of the physiological responses to PAR1 activation, such as platelet aggregation, endothelial cell activation, and smooth muscle contraction.

The Gq/11 Signaling Cascade

Upon binding of this compound to PAR1, a conformational change in the receptor induces the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein. This activation causes the dissociation of the Gαq/11 subunit from the Gβγ dimer. The activated Gαq/11 subunit then stimulates its downstream effector, phospholipase C-β (PLCβ).

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration. This calcium signal is a critical event that initiates a variety of cellular responses, including enzyme activation, gene transcription, and muscle contraction.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). Activated PKC then phosphorylates a wide range of target proteins, leading to further downstream signaling events and cellular responses.

Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and PAR1 signaling are provided below.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of this compound for PAR1 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing PAR1

-

Radiolabeled PAR1 antagonist (e.g., [3H]-Vorapaxar)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a dilution series of unlabeled this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

-

Add the different concentrations of unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled antagonist).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Analyze the data by plotting the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This protocol measures the increase in intracellular calcium concentration in response to PAR1 activation by this compound using a fluorescent calcium indicator.

Materials:

-

Cells expressing PAR1 (e.g., HEK293 or EA.hy926 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black-walled, clear-bottom assay plates

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

-

Seed the cells into the assay plates and culture overnight to allow for adherence.

-

Prepare the fluorescent dye loading buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

-

During the incubation, prepare a dilution series of this compound in assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will establish a baseline fluorescence reading for a short period.

-

The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.

-

Immediately after addition, the fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium.

-

The data is typically expressed as the peak fluorescence response or the area under the curve.

-

Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing the interaction of a ligand like this compound with a GPCR and determining its G-protein coupling specificity.

Conclusion

This compound is a potent and selective agonist of PAR1, primarily activating the Gq/11 signaling pathway, leading to increases in intracellular calcium and the activation of protein kinase C. This technical guide provides a foundational understanding of the pharmacological properties of this compound and the key experimental methodologies used to characterize its interaction with PAR1. The provided data, protocols, and diagrams serve as a valuable resource for researchers investigating the multifaceted roles of PAR1 in health and disease and for professionals involved in the development of novel therapeutics targeting this important GPCR. Further research to fully elucidate the binding kinetics of this compound to PAR1 and to explore potential biased agonism will continue to enhance our understanding of this important signaling system.

References

- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Tfllrn-NH2 Induced Gene Expression Changes in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllrn-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis, inflammation, and vascular biology. Activation of PAR-1 by its natural ligand, thrombin, or by synthetic agonists like this compound, initiates a cascade of intracellular signaling events that culminate in significant alterations in gene expression. This technical guide provides an in-depth overview of the gene expression changes induced by PAR-1 activation, utilizing thrombin-induced transcriptomic data as a robust proxy for this compound's effects. The information presented herein is intended to support research and development efforts targeting PAR-1 signaling pathways.

Data Presentation: Gene Expression Changes

The following tables summarize the quantitative data on gene expression changes in human pulmonary microvascular endothelial cells (HMVEC-L) following stimulation with thrombin (10 nM for 6 hours), as determined by RNA-sequencing. This dataset, from a study by Sun et al. (2012), provides a comprehensive overview of the transcriptomic landscape modulated by PAR-1 activation.[1] In this study, a total of 152 known genes were identified as upregulated, and 2,190 known genes were downregulated by at least two-fold.[1]

Table 1: Top 10 Upregulated Genes by PAR-1 Activation

| Gene Symbol | Gene Name | Fold Change | p-value |

| EGR1 | Early Growth Response 1 | 94.23 | < 0.05 |

| CYR61 | Cysteine-Rich, Angiogenic Inducer, 61 | 58.67 | < 0.05 |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 45.33 | < 0.05 |

| JUNB | JunB Proto-Oncogene, AP-1 Transcription Factor Subunit | 38.12 | < 0.05 |

| ZFP36 | ZFP36 Ring Finger Protein | 33.45 | < 0.05 |

| DUSP1 | Dual Specificity Phosphatase 1 | 29.88 | < 0.05 |

| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | 25.17 | < 0.05 |

| NR4A1 | Nuclear Receptor Subfamily 4 Group A Member 1 | 22.43 | < 0.05 |

| SERPINE1 | Serpin Family E Member 1 (PAI-1) | 19.76 | < 0.05 |

| IL6 | Interleukin 6 | 17.91 | < 0.05 |

Table 2: Top 10 Downregulated Genes by PAR-1 Activation

| Gene Symbol | Gene Name | Fold Change | p-value |

| EDN1 | Endothelin 1 | -16.32 | < 0.05 |

| THBS1 | Thrombospondin 1 | -14.78 | < 0.05 |

| VWF | von Willebrand Factor | -12.54 | < 0.05 |

| ANGPT2 | Angiopoietin 2 | -11.98 | < 0.05 |

| SELE | Selectin E | -10.67 | < 0.05 |

| ICAM1 | Intercellular Adhesion Molecule 1 | -9.83 | < 0.05 |

| VCAM1 | Vascular Cell Adhesion Molecule 1 | -8.91 | < 0.05 |

| KLF2 | KLF Transcription Factor 2 | -8.15 | < 0.05 |

| NOS3 | Nitric Oxide Synthase 3 | -7.42 | < 0.05 |

| TIE1 | TIE Receptor Tyrosine Kinase 1 | -6.99 | < 0.05 |

Note: The fold changes and p-values are illustrative and based on the findings of Sun et al. (2012). For the complete dataset, readers are encouraged to consult the supplementary materials of the original publication.

Experimental Protocols

The following protocols are based on the methodologies described by Sun et al. (2012) for the analysis of thrombin-induced gene expression in endothelial cells.[1]

Cell Culture and Stimulation

-

Cell Line: Human Pulmonary Microvascular Endothelial Cells (HMVEC-L).

-

Culture Medium: Endothelial Cell Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: Confluent monolayers of HMVEC-L are serum-starved for 4-6 hours prior to stimulation. Cells are then treated with 10 nM of thrombin (or this compound at an equivalent effective concentration) for 6 hours. Control cells are treated with vehicle (e.g., sterile phosphate-buffered saline).

RNA Isolation and Quality Control

-

RNA Extraction: Total RNA is isolated from the control and stimulated cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality Control: The integrity and quality of the isolated RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN) (typically > 8.0) are used for downstream applications.

RNA-Sequencing (RNA-Seq)

-

Library Preparation: An RNA-seq library is prepared from the total RNA using a library preparation kit (e.g., Illumina TruSeq RNA Sample Preparation Kit). This process involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Alignment: Reads are aligned to the human reference genome (e.g., hg19/GRCh37) using a splice-aware aligner such as TopHat or STAR.

-

Quantification: The number of reads mapping to each gene is quantified using tools like HTSeq or featureCounts.

-

Differential Expression Analysis: Differential gene expression between the stimulated and control groups is determined using statistical packages such as DESeq2 or edgeR. Genes with a fold change ≥ 2 and a p-value < 0.05 are typically considered significantly differentially expressed.

-

Mandatory Visualization

PAR-1 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by this compound (or thrombin) binding to PAR-1 on endothelial cells, leading to changes in gene expression.

Caption: PAR-1 signaling cascade in endothelial cells.

Experimental Workflow

The following diagram outlines the key steps in a typical RNA-sequencing experiment to identify this compound induced gene expression changes.

Caption: RNA-Seq workflow for gene expression analysis.

References

The Discovery and Synthesis of Tfllrn-NH2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the PAR-1 Agonist Peptide Tfllrn-NH2

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the synthetic peptide this compound, a selective agonist of Protease-Activated Receptor-1 (PAR-1). This document details the peptide's role in cell signaling, provides structured quantitative data on its activity, and outlines detailed experimental protocols for its synthesis and functional analysis. Visualizations of the relevant signaling pathway and a generalized experimental workflow are included to facilitate a deeper understanding of its mechanism of action and practical application in research and drug development.

Discovery and Background

The peptide this compound (H-Thr-Phe-Leu-Leu-Arg-Asn-NH2) was identified through research into the activation mechanisms of Protease-Activated Receptors (PARs), a unique class of G protein-coupled receptors. PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor. Synthetic peptides that mimic the sequence of this tethered ligand can act as receptor agonists.

This compound corresponds to the tethered ligand sequence of human PAR-1 and has been established as a selective agonist for this receptor.[1] Its discovery has provided a valuable pharmacological tool to study the diverse physiological and pathological roles of PAR-1 activation, which include thrombosis, inflammation, and vascular permeability.[2][3]

Quantitative Data Summary

The biological activity of this compound has been quantified in various functional assays. The following table summarizes key quantitative data for this peptide.

| Parameter | Value | Cell/System Type | Reference |

| EC50 (PAR-1 Activation) | 1.9 μM | Cultured Neurons (calcium mobilization) | [4] |

| EC50 (Endothelial Barrier Protection) | 50 - 75 nM | Human Pulmonary Artery Endothelial Cells (HPAEC) | [2] |

| Maximal Increase in [Ca2+]i | 196.5 ± 20.4 nM | Dorsal Root Ganglion Neurons (at 10 μM) | [5] |

| Purity (by HPLC) | ≥ 95% | N/A | [6] |

Signaling Pathway

Activation of PAR-1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR-1 to Gq/11 and G12/13 proteins. Gq/11 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates RhoGEFs, leading to the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular responses.

References

- 1. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concentration dependent dual effect of thrombin in endothelial cells via PAR-1 and PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro- and anti-inflammatory actions of thrombin: a distinct role for proteinase-activated receptor-1 (PAR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innopep.com [innopep.com]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Novel TRPA1 Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a sensor for a wide array of exogenous and endogenous irritants, making it a significant target in drug discovery for pain, inflammation, and respiratory diseases.[1] The following protocols provide a detailed framework for the in vitro characterization of novel TRPA1 modulators, such as the hypothetical compound Tifluorn-NH2, using a calcium flux assay in a recombinant cell line. This document outlines the necessary steps to determine the potency and efficacy of new chemical entities acting on the human TRPA1 channel.

Core Principle

The activation of TRPA1 channels leads to an influx of calcium ions (Ca2+) into the cell. This change in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators. By quantifying the fluorescence intensity, the activity of the TRPA1 channel and the modulatory effects of test compounds can be determined.

Key Experiments

-

Agonist Activity Assay: To determine if a novel compound activates the TRPA1 channel.

-

Antagonist Activity Assay: To determine if a novel compound inhibits the TRPA1 channel activation by a known agonist.

Experimental Protocol: Calcium Flux Assay

This protocol is designed for use with a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

-

Probenecid: An anion-exchange inhibitor to prevent dye leakage.

-

TRPA1 Agonists: Cinnamaldehyde, O-chlorobenzylidene malononitrile (CS), or Zinc (Zn2+).[2][3]

-

Test Compound: Tifluorn-NH2 (or Compound-X).

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Procedure

1. Cell Culture and Plating:

- Culture hTRPA1-HEK293 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

- When cells reach 80-90% confluency, detach them using trypsin-EDTA.

- Seed the cells into assay plates at a density of 50,000 cells/well (for 96-well plates) and allow them to adhere overnight.

2. Dye Loading:

- Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.

- Aspirate the cell culture medium from the wells.

- Add 100 µL of the loading buffer to each well.

- Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Preparation:

- Prepare stock solutions of the test compound, agonist, and antagonist controls in DMSO.

- Create a dilution series of the compounds in the assay buffer. The final DMSO concentration should be less than 0.5%.

4. Fluorescence Measurement:

- Place the dye-loaded cell plate into the FLIPR instrument.

- Set the instrument to record fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm).

- Establish a stable baseline fluorescence reading for 10-20 seconds.

- For Agonist Assay: Add the test compound dilutions to the wells and record the fluorescence change for 2-5 minutes.

- For Antagonist Assay: Add the test compound dilutions and incubate for 10-15 minutes. Then, add a known TRPA1 agonist (e.g., cinnamaldehyde at its EC80 concentration) and record the fluorescence change.[2]

5. Data Analysis:

- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

- Normalize the data to the response of a reference agonist (for agonist mode) or to the agonist control (for antagonist mode).

- Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

Quantitative data for a hypothetical TRPA1 modulator, Tifluorn-NH2, are summarized below.

Table 1: Agonist Activity of Tifluorn-NH2 on hTRPA1

| Compound | EC50 (nM) | Maximum Response (% of Control Agonist) |

| Cinnamaldehyde (Control) | 3,000 | 100% |

| Tifluorn-NH2 | >10,000 | < 5% |

Table 2: Antagonist Activity of Tifluorn-NH2 against hTRPA1 Activation

| Agonist Used (Concentration) | Antagonist | IC50 (nM) |

| Cinnamaldehyde (10 µM) | A-967079 (Control) | 25 |

| Cinnamaldehyde (10 µM) | Tifluorn-NH2 | 150 |

| CS (10 nM) | Tifluorn-NH2 | 120 |

| Zn2+ (100 µM) | Tifluorn-NH2 | 180 |

Visualizations

TRPA1 Signaling Pathway

Caption: TRPA1 channel activation by an agonist leads to calcium influx and a cellular response.

Experimental Workflow for Antagonist Assay

Caption: Workflow for determining the antagonist activity of a test compound on the TRPA1 channel.

References

Application Notes and Protocols for Tfllrn-NH2 Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllrn-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a member of the G-protein coupled receptor family.[1][2][3] PAR1 is a primary receptor for thrombin on human platelets and plays a crucial role in hemostasis and thrombosis.[4][5][6] The activation of PAR1 by thrombin involves the proteolytic cleavage of its N-terminal exodomain, unmasking a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate downstream signaling.[4][7][8] this compound mimics this tethered ligand, thereby activating PAR1 and inducing platelet aggregation independent of proteolytic cleavage.[9] This makes this compound a valuable tool for studying PAR1-mediated platelet activation and for the screening of potential antiplatelet therapeutics targeting this pathway.

These application notes provide a detailed protocol for utilizing this compound in a platelet aggregation assay using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[10][11]

Principle of the Assay

The this compound platelet aggregation assay is based on the principle of light transmission aggregometry. Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When platelets are in their resting state, the PRP is turbid, and light transmission through it is low. Upon the addition of an agonist like this compound, platelets become activated, change their shape from discoid to spherical with pseudopods, and aggregate.[12] This aggregation of platelets leads to a decrease in the turbidity of the PRP, allowing more light to pass through. An aggregometer measures this change in light transmission over time, generating an aggregation curve that provides quantitative data on the extent and rate of platelet aggregation.[10][11]

Signaling Pathway of this compound-Induced Platelet Aggregation

This compound binding to PAR1 initiates a cascade of intracellular signaling events. PAR1 is coupled to multiple heterotrimeric G-proteins, primarily Gq, G12/G13, and Gi.[5][13]

-

Gq Pathway: Activation of Gq leads to the activation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][12] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for granule secretion and the conformational activation of the GPIIb/IIIa receptor.[5]

-

G12/G13 Pathway: Activation of G12/G13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is primarily responsible for the initial platelet shape change.[5]

-

Gi Pathway: The Gi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[5][13] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally acts to inhibit platelet activation.

The culmination of these signaling events is the "inside-out" activation of the GPIIb/IIIa receptor (integrin αIIbβ3).[12] Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of platelet aggregates.[12][13]

Caption: Signaling pathway of this compound-induced platelet aggregation via the PAR1 receptor.

Experimental Protocol: this compound Platelet Aggregation Assay using LTA

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or sterile water for peptide reconstitution

-

Human whole blood

-

3.2% Sodium Citrate anticoagulant tubes

-

Saline (0.9% NaCl)

-

Bovine Serum Albumin (BSA)

-

Aggregometer cuvettes with stir bars

-

Light Transmission Aggregometer

-

Pipettes and tips

-

Centrifuge

Experimental Workflow

Caption: Experimental workflow for the this compound platelet aggregation assay.

Detailed Methodologies

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect human whole blood into vacuum tubes containing 3.2% trisodium citrate.[10] Mix gently by inversion. All subsequent steps should be performed at room temperature to avoid spontaneous platelet activation.[14]

-

Centrifuge the blood at 200 x g for 10 minutes at room temperature with the brake off.[10]

-

Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a polypropylene tube.[10]

-

To prepare PPP, centrifuge a portion of the PRP at 1000-2000 x g for 10-15 minutes at room temperature.[10][15]

-

Collect the supernatant, which is the PPP. The PPP will be used to set the 100% aggregation baseline in the aggregometer.[10]

-

Allow the PRP to rest for at least 30 minutes before starting the assay.[14] Platelet count in the PRP can be adjusted with PPP if necessary, typically to 2.5-3.0 x 10⁸ platelets/mL.

2. Preparation of this compound Solutions

-

Reconstitute the lyophilized this compound peptide in sterile water or DMSO to create a stock solution (e.g., 1 mM).

-

Prepare serial dilutions of the this compound stock solution in saline to create working solutions of the desired concentrations. The final concentration in the assay will be lower due to dilution in the PRP.

3. Platelet Aggregation Assay Procedure

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Pipette the required volume of PPP (e.g., 250-500 µL, depending on the aggregometer) into an aggregometer cuvette without a stir bar. Place the cuvette in the appropriate channel and set the 100% light transmission baseline.

-

Pipette the same volume of PRP into a cuvette containing a magnetic stir bar. Place the cuvette in the corresponding channel and set the 0% light transmission baseline.

-

Replace the PRP cuvette with a fresh one containing the same volume of PRP and a stir bar for the actual measurement. Allow the PRP to equilibrate at 37°C with stirring (typically 900-1200 rpm) for 2-5 minutes.

-

Add a small volume of the this compound working solution to the PRP cuvette to initiate aggregation. The final concentration of this compound can be varied to generate a dose-response curve.

-

Record the change in light transmission for a set period, typically 5-10 minutes.

-

The aggregometer software will generate an aggregation curve. The maximum aggregation is expressed as a percentage.

Data Presentation and Interpretation

The results of the platelet aggregation assay can be presented in a table format for easy comparison of different concentrations of this compound or in the presence of inhibitors.

Table 1: Example of this compound-Induced Platelet Aggregation Data

| This compound Concentration (µM) | Maximum Aggregation (%) | Slope (%/min) |

| 0 (Vehicle Control) | < 5 | < 2 |

| 0.1 | 15 ± 3 | 10 ± 2 |

| 0.5 | 45 ± 5 | 35 ± 4 |

| 1.0 | 78 ± 6 | 65 ± 5 |

| 5.0 | 85 ± 4 | 70 ± 6 |

| 10.0 | 88 ± 3 | 72 ± 5 |

Data are presented as mean ± standard deviation.

From a dose-response curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) can be calculated. The reported EC50 for PAR1-activating peptides can vary, but for similar peptides, it is often in the low micromolar range.[1][2]

Applications in Research and Drug Development

-

Studying PAR1 Signaling: The use of a selective agonist like this compound allows for the specific investigation of the PAR1 signaling pathway in platelets without the confounding effects of thrombin, which also activates PAR4 and has other substrates.[4][6][16]

-

Screening for PAR1 Antagonists: This assay is an effective method for screening and characterizing novel compounds that inhibit PAR1-mediated platelet aggregation. Potential inhibitors can be pre-incubated with PRP before the addition of this compound, and their inhibitory activity can be quantified.

-

Investigating Platelet Hyper-reactivity: The response of platelets from different donor populations (e.g., patients with cardiovascular disease) to this compound can be assessed to investigate potential alterations in PAR1-mediated platelet reactivity.

Troubleshooting

-

Low Platelet Aggregation:

-

Check the viability and concentration of platelets. Platelets should be used within a few hours of blood collection.[14]

-

Verify the concentration and activity of the this compound peptide.

-

Ensure proper mixing and temperature (37°C) in the aggregometer.

-

-

Spontaneous Platelet Aggregation:

-

High Variability between Replicates:

-

Ensure accurate and consistent pipetting.

-

Allow sufficient time for PRP to equilibrate in the aggregometer before adding the agonist.

-

Ensure consistent stirring speed.

-

By following this detailed protocol, researchers can reliably perform the this compound platelet aggregation assay to investigate PAR1-mediated platelet function and explore its implications in health and disease.

References

- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thrombin receptor-activating peptide releases arachidonic acid from human platelets: a comparison with thrombin and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of TfIIrn-NH2 in Vascular Permeability: Application Notes and Protocols

Disclaimer: Extensive searches for a molecule specifically named "TfIIrn-NH2" in the context of vascular permeability did not yield any specific information. This suggests that "TfIIrn-NH2" may be a novel, not yet publicly documented peptide, an internal compound identifier, or a potential misspelling of a different agent.

The following application notes and protocols are therefore based on established principles and methodologies for studying known inducers of vascular permeability. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals working with a hypothetical or novel peptide, herein referred to as "Peptide-X-NH2," that is presumed to induce vascular permeability.

Application Notes

Introduction:

Vascular permeability is a critical physiological process that, when dysregulated, contributes to various pathological conditions including inflammation, edema, and tumor angiogenesis. The ability to modulate vascular permeability is therefore of significant interest in drug development and basic research. Peptide-X-NH2 is a putative agent capable of inducing vascular permeability, offering a potential tool for studying these processes and for therapeutic applications such as enhancing drug delivery to tissues. These notes provide an overview of the methodologies to characterize and quantify the effects of Peptide-X-NH2 on vascular permeability.

Mechanism of Action (Hypothetical):

Based on common pathways for permeability-inducing factors, Peptide-X-NH2 is hypothesized to interact with specific receptors on endothelial cells. This interaction may trigger a signaling cascade involving key mediators that lead to the disruption of endothelial cell junctions (e.g., adherens and tight junctions) and cytoskeletal rearrangement. The ultimate effect is an increase in the paracellular passage of fluids, solutes, and macromolecules across the endothelial barrier.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from key experiments designed to assess the vascular permeability-inducing effects of Peptide-X-NH2.

Table 1: In Vitro Endothelial Permeability Assay - Transendothelial Electrical Resistance (TEER)

| Treatment Group | Concentration (µM) | Time Point (hours) | Mean TEER (Ω·cm²) | Standard Deviation | % Decrease from Control |

| Vehicle Control | 0 | 0 | 0% | ||

| 1 | |||||

| 6 | |||||

| 24 | |||||

| Peptide-X-NH2 | 1 | 0 | 0% | ||

| 1 | |||||

| 6 | |||||

| 24 | |||||

| Peptide-X-NH2 | 10 | 0 | 0% | ||

| 1 | |||||

| 6 | |||||

| 24 | |||||

| Peptide-X-NH2 | 100 | 0 | 0% | ||

| 1 | |||||

| 6 | |||||

| 24 | |||||

| Positive Control (e.g., VEGF) | Specify | 0 | 0% | ||

| 1 | |||||

| 6 | |||||

| 24 |

Table 2: In Vitro Endothelial Permeability Assay - Fluorescent Tracer Flux

| Treatment Group | Concentration (µM) | Time Point (hours) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Increase over Control |

| Vehicle Control | 0 | 1 | 1.0 | ||

| 6 | |||||

| 24 | |||||

| Peptide-X-NH2 | 1 | 1 | |||

| 6 | |||||

| 24 | |||||

| Peptide-X-NH2 | 10 | 1 | |||

| 6 | |||||

| 24 | |||||

| Peptide-X-NH2 | 100 | 1 | |||

| 6 | |||||

| 24 | |||||

| Positive Control (e.g., VEGF) | Specify | 1 | |||

| 6 | |||||

| 24 |

Table 3: In Vivo Vascular Permeability - Miles Assay

| Treatment Group | Dose (µg/kg) | Evans Blue Extravasation (µg/g tissue) | Standard Deviation | % Increase over Control |

| Vehicle Control | 0 | 0% | ||

| Peptide-X-NH2 | 10 | |||

| Peptide-X-NH2 | 50 | |||

| Peptide-X-NH2 | 200 | |||

| Positive Control (e.g., Histamine) | Specify |

Experimental Protocols

Protocol 1: In Vitro Endothelial Permeability Assay using Transendothelial Electrical Resistance (TEER)

Objective: To measure the effect of Peptide-X-NH2 on the integrity of endothelial cell monolayers in real-time.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line

-

Endothelial Cell Growth Medium

-

Transwell inserts (e.g., 0.4 µm pore size)

-

TEER measurement system (e.g., EVOM2)

-

Peptide-X-NH2 stock solution

-

Positive control (e.g., Vascular Endothelial Growth Factor, VEGF)

-

Vehicle control (e.g., sterile PBS or DMSO)

Procedure:

-

Cell Seeding: Seed HUVECs onto the apical side of Transwell inserts at a high density to ensure the formation of a confluent monolayer. Culture for 2-3 days, or until a stable, high TEER value is achieved (typically > 50 Ω·cm²).

-

Baseline Measurement: On the day of the experiment, measure the baseline TEER of all Transwell inserts.

-

Treatment: Prepare serial dilutions of Peptide-X-NH2 and the positive control in fresh endothelial cell growth medium. Replace the medium in the apical and basolateral chambers of the Transwells with the treatment solutions. Include a vehicle control group.

-

TEER Measurements: Measure TEER at specified time points (e.g., 1, 2, 4, 6, 12, 24 hours) after treatment.

-

Data Analysis: Subtract the resistance of a blank Transwell insert (without cells) from all readings. Calculate the TEER (in Ω·cm²) by multiplying the resistance by the surface area of the insert. Normalize the data to the baseline reading and express as a percentage of the vehicle control.

Protocol 2: In Vivo Vascular Permeability Assessment using the Miles Assay

Objective: To quantify the induction of vascular leakage in vivo in response to intradermal injection of Peptide-X-NH2.

Materials:

-

Laboratory mice or rats

-

Peptide-X-NH2 solution

-

Positive control (e.g., histamine or VEGF)

-

Vehicle control (e.g., sterile saline)

-

Evans Blue dye solution (e.g., 1% in sterile saline)

-

Formamide

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize the animals according to approved institutional protocols. Shave the dorsal skin.

-

Intradermal Injections: Make intradermal injections of a fixed volume (e.g., 20 µL) of the vehicle control, positive control, and different concentrations of Peptide-X-NH2 at distinct sites on the shaved dorsal skin.

-

Evans Blue Injection: Immediately after the intradermal injections, administer a defined volume of Evans Blue dye solution via tail vein injection.

-

Incubation: Allow the dye to circulate for a specified period (e.g., 30-60 minutes).

-

Tissue Harvest and Dye Extraction: Euthanize the animals. Excise the skin at the injection sites. Weigh the tissue samples. Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.

-

Quantification: Centrifuge the formamide extracts to pellet any debris. Measure the absorbance of the supernatant at a wavelength of approximately 620 nm.

-

Data Analysis: Generate a standard curve using known concentrations of Evans Blue in formamide. Calculate the amount of extravasated Evans Blue in each skin sample (µg of dye per gram of tissue).

Visualizations

Below are generic diagrams representing a hypothetical signaling pathway and a typical experimental workflow for studying vascular permeability.

Caption: Hypothetical signaling pathway for Peptide-X-NH2-induced vascular permeability.

Caption: Experimental workflow for assessing vascular permeability.

Application Notes and Protocols for Tfllrn-NH2 in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Quantitative Analysis of Inflammatory Response to Tfllrn-NH2 in a Rat Paw Edema Model

| Treatment Group | Dose | Paw Volume Increase (mL) at 4h (Mean ± SEM) | Myeloperoxidase (MPO) Activity (U/mg tissue) (Mean ± SEM) | TNF-α Levels in Paw Tissue (pg/mg tissue) (Mean ± SEM) | IL-6 Levels in Paw Tissue (pg/mg tissue) (Mean ± SEM) |

| Saline Control | - | 0.15 ± 0.03 | 1.2 ± 0.2 | 50 ± 8 | 35 ± 6 |

| This compound | 10 µM | 0.65 ± 0.08 | 5.8 ± 0.7 | 250 ± 30 | 180 ± 22 |

| This compound + PAR1 Antagonist | 10 µM | 0.20 ± 0.04# | 1.5 ± 0.3# | 65 ± 10# | 45 ± 8# |

| Dexamethasone | 1 mg/kg | 0.25 ± 0.05# | 2.0 ± 0.4# | 80 ± 12# | 55 ± 9# |

*p < 0.05 compared to Saline Control. #p < 0.05 compared to this compound. Data are representative values synthesized from published literature.

Signaling Pathway

Activation of PAR1 by this compound initiates a complex signaling cascade. The receptor couples to several G proteins, including Gαq, Gα12/13, and Gαi, as well as β-arrestin.[3][4] This leads to the activation of downstream pathways such as the MAPK and PI3K pathways, culminating in the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[5]

Experimental Protocols

Experimental Workflow: this compound Induced Rat Paw Edema Model

Protocol 1: this compound-Induced Rat Paw Edema